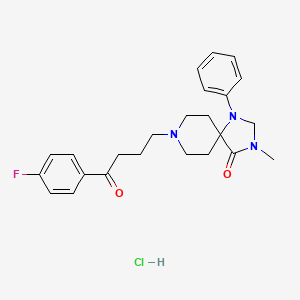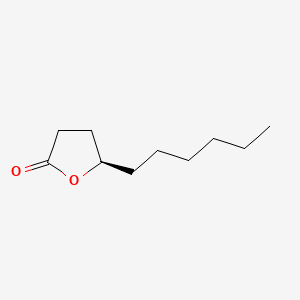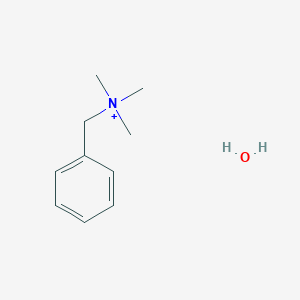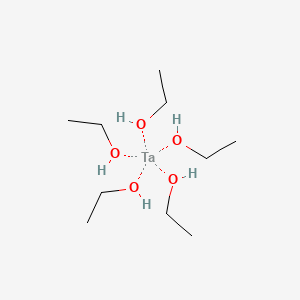
Ethanol;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol;tantalum is a compound that combines ethanol, a simple alcohol, with tantalum, a transition metal. Ethanol is widely known for its use in alcoholic beverages and as a solvent, while tantalum is recognized for its applications in electronics, aerospace, and medical devices due to its high melting point, corrosion resistance, and biocompatibility. The combination of these two substances can lead to unique properties and applications, particularly in catalysis and materials science.
Méthodes De Préparation
The synthesis of ethanol;tantalum compounds typically involves the reaction of tantalum pentachloride with ethanol. This reaction can be carried out under controlled conditions to produce tantalum ethoxide, a common this compound compound. The general reaction is as follows:
[ \text{TaCl}_5 + 5 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ta(OEt)}_5 + 5 \text{HCl} ]
In industrial settings, tantalum ethoxide can be produced through a salt metathesis reaction involving tantalum pentachloride and sodium ethoxide:
[ \text{TaCl}_5 + 5 \text{NaOEt} \rightarrow \text{Ta(OEt)}_5 + 5 \text{NaCl} ]
These reactions are typically carried out in an inert atmosphere to prevent hydrolysis and ensure the purity of the product.
Analyse Des Réactions Chimiques
Ethanol;tantalum compounds undergo various chemical reactions, including:
Oxidation: Tantalum ethoxide can be oxidized to form tantalum pentoxide, a material used in electronics and optics.
Hydrolysis: In the presence of water, tantalum ethoxide hydrolyzes to form tantalum hydroxide and ethanol.
Condensation: Tantalum ethoxide can undergo condensation reactions to form tantalum oxide networks, which are useful in the production of thin films and coatings.
Common reagents used in these reactions include water, oxygen, and various acids and bases. The major products formed depend on the specific reaction conditions and the desired end product.
Applications De Recherche Scientifique
Ethanol;tantalum compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethanol;tantalum compounds varies depending on their application. In catalysis, tantalum acts as a promoter, enhancing the activity and selectivity of the catalyst. For example, in the conversion of ethanol to butadiene, tantalum increases the number of active sites and facilitates key reaction steps such as aldol condensation and Meerwein–Ponndorf–Verley reduction .
In medical applications, tantalum nanoparticles enhance radiotherapy by increasing the deposition of radiation energy within tumor cells, thereby improving the efficacy of the treatment .
Comparaison Avec Des Composés Similaires
Ethanol;tantalum compounds can be compared to other metal alkoxides, such as niobium ethoxide and vanadium ethoxide. These compounds share similar properties and applications due to their metal centers and alkoxide ligands. tantalum ethoxide is unique in its high thermal stability and resistance to corrosion, making it particularly valuable in high-temperature and harsh chemical environments .
Similar compounds include:
Niobium ethoxide: Used in the production of niobium oxide thin films.
Vanadium ethoxide: Employed in catalysis and materials science for the production of vanadium oxide coatings.
Propriétés
Formule moléculaire |
C10H30O5Ta |
|---|---|
Poids moléculaire |
411.29 g/mol |
Nom IUPAC |
ethanol;tantalum |
InChI |
InChI=1S/5C2H6O.Ta/c5*1-2-3;/h5*3H,2H2,1H3; |
Clé InChI |
WSIWGGAOWWSGHG-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.CCO.CCO.CCO.[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



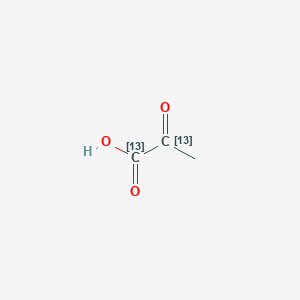

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
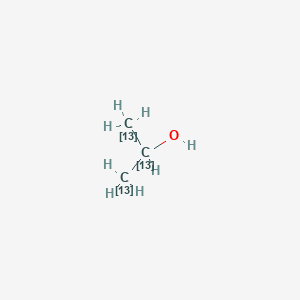
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
